molecular formula C18H18N2O4S2 B2454101 5-methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide CAS No. 1206999-76-9

5-methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

Cat. No. B2454101
CAS RN: 1206999-76-9
M. Wt: 390.47
InChI Key: PZTNPFVJXGOXSE-UHFFFAOYSA-N
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Description

5-methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H18N2O4S2 and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

Compounds structurally related to "5-methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide" have been investigated for their antiprotozoal activity. A study by Ismail et al. (2004) synthesized novel diamidines showing strong DNA affinities and in vitro efficacy against T. b. rhodesiense and P. falciparum, suggesting their potential as antiprotozoal agents. This highlights the chemical's relevance in developing treatments for protozoal infections, such as sleeping sickness and malaria Ismail et al., 2004.

Corrosion Inhibition

Another application area is corrosion inhibition. Raphael Palayoor et al. (2017) explored the corrosion protection capacity of heterocyclic semicarbazones on carbon steel in acidic medium. Their findings suggest that molecules structurally similar to the requested compound can offer significant protection against corrosion, which is crucial for extending the lifespan of metal infrastructure Raphael Palayoor et al., 2017.

Chemical Synthesis

In the realm of chemical synthesis, compounds with structural similarities to "this compound" serve as key intermediates or final products in synthetic routes. For instance, reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases have been studied, showcasing the versatility of these compounds in generating a variety of chemical structures, which could be useful in developing new pharmaceuticals or materials Yu. O. Remizov et al., 2019.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been examined. Arora et al. (2013) investigated the synthesis and antimicrobial activity of Schiff bases of thiophenes, indicating the use of such compounds in combating microbial infections Arora et al., 2013.

Neuroinflammation Imaging

Moreover, PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) using specific ligands demonstrates the application of these compounds in neuroscience research, particularly for studying neuroinflammation in vivo Horti et al., 2019.

properties

IUPAC Name

5-methyl-4-[methyl(phenyl)sulfamoyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-13-17(26(22,23)20(2)14-7-4-3-5-8-14)11-16(24-13)18(21)19-12-15-9-6-10-25-15/h3-11H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTNPFVJXGOXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NCC2=CC=CS2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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